molecular formula C15H14ClNO2 B8324922 [o-(3-Chloro-o-toluidino)-phenyl]-acetic acid CAS No. 23189-28-8

[o-(3-Chloro-o-toluidino)-phenyl]-acetic acid

Cat. No. B8324922
CAS RN: 23189-28-8
M. Wt: 275.73 g/mol
InChI Key: PQOGEFXKUUCLAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04173577

Procedure details

To a solution of 35.5 g of sodium salt of [o-(3-chloro-o-toluidino)-phenyl]-glyoxylic acid in 455 ml of abs. ethanol are added at 50° 28.5 g of hydrazine hydrate, and 5 minutes afterwards 66.2 g of sodium methylate. The solution is thereupon heated in an oil bath with a bath temperature of 150°, whereby the ethanol slowly distills off. To the solution are simultaneously added dropwise 455 ml of ethylene glycol monoethyl ether. The internal temperature thereby increases to 130°. After the dropwise addition is completed, the solution is stirred for a further hour at 150°; it is then cooled and diluted with 3,000 ml of water. The solution is extracted twice with 300 ml of ether each time, and then acidified with concentrated hydrochloric acid. The precipitated yellow oil is extracted with 200 ml of ethyl acetate; the ethyl acetate solution is washed with 200 ml of water, dried over sodium sulphate, and concentrated at 30° under 11 Torr, whereby [ o-(3-chloro-o-toluidino)-phenyl]-acetic acid crystallises out, M.P. 124°-125°.
Quantity
35.5 g
Type
reactant
Reaction Step One
Name
[o-(3-chloro-o-toluidino)-phenyl]-glyoxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
28.5 g
Type
reactant
Reaction Step Four
Quantity
66.2 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[Cl:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:4]=1[NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[C:17](=O)[C:18]([OH:20])=[O:19].O.NN.C[O-].[Na+]>C(O)C>[Cl:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:4]=1[NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH2:17][C:18]([OH:20])=[O:19] |f:2.3,4.5,^1:0|

Inputs

Step One
Name
Quantity
35.5 g
Type
reactant
Smiles
[Na]
Step Two
Name
[o-(3-chloro-o-toluidino)-phenyl]-glyoxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC=C1)C)NC1=C(C=CC=C1)C(C(=O)O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
28.5 g
Type
reactant
Smiles
O.NN
Name
Quantity
66.2 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the solution is stirred for a further hour at 150°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
slowly distills off
ADDITION
Type
ADDITION
Details
To the solution are simultaneously added dropwise 455 ml of ethylene glycol monoethyl ether
TEMPERATURE
Type
TEMPERATURE
Details
The internal temperature thereby increases to 130°
ADDITION
Type
ADDITION
Details
After the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
it is then cooled
ADDITION
Type
ADDITION
Details
diluted with 3,000 ml of water
EXTRACTION
Type
EXTRACTION
Details
The solution is extracted twice with 300 ml of ether each time
EXTRACTION
Type
EXTRACTION
Details
The precipitated yellow oil is extracted with 200 ml of ethyl acetate
WASH
Type
WASH
Details
the ethyl acetate solution is washed with 200 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at 30° under 11 Torr, whereby [ o-(3-chloro-o-toluidino)-phenyl]-acetic acid
CUSTOM
Type
CUSTOM
Details
crystallises out

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=CC=C1)C)NC1=C(C=CC=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.